7-{6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one 7-{6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Brand Name: Vulcanchem
CAS No.: 688054-01-5
VCID: VC6366692
InChI: InChI=1S/C27H32N4O4S/c1-18-7-6-8-22(19(18)2)29-11-13-30(14-12-29)25(32)9-4-3-5-10-31-26(33)20-15-23-24(35-17-34-23)16-21(20)28-27(31)36/h6-8,15-16,20H,3-5,9-14,17H2,1-2H3
SMILES: CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4C=C5C(=CC4=NC3=S)OCO5)C
Molecular Formula: C27H32N4O4S
Molecular Weight: 508.64

7-{6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

CAS No.: 688054-01-5

Cat. No.: VC6366692

Molecular Formula: C27H32N4O4S

Molecular Weight: 508.64

* For research use only. Not for human or veterinary use.

7-{6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one - 688054-01-5

Specification

CAS No. 688054-01-5
Molecular Formula C27H32N4O4S
Molecular Weight 508.64
IUPAC Name 7-[6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-8-one
Standard InChI InChI=1S/C27H32N4O4S/c1-18-7-6-8-22(19(18)2)29-11-13-30(14-12-29)25(32)9-4-3-5-10-31-26(33)20-15-23-24(35-17-34-23)16-21(20)28-27(31)36/h6-8,15-16,20H,3-5,9-14,17H2,1-2H3
Standard InChI Key ONCNPYUQZKUFPN-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4C=C5C(=CC4=NC3=S)OCO5)C

Introduction

The compound 7-{6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule belonging to the class of quinazoline derivatives. Its intricate structure features multiple functional groups including a piperazine moiety and a dioxole ring. These structural characteristics contribute to its potential biological activity and chemical reactivity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the Piperazine Derivative: Starting from commercially available piperazine derivatives and modifying them through alkylation or acylation reactions.

  • Construction of the Quinazoline Core: Utilizing reactions such as cyclization or condensation to form the quinazoline structure.

  • Incorporation of Functional Groups: Employing various functionalization strategies to introduce the sulfanylidene and dioxole moieties.

Biological Activity

The biological activity of this compound is primarily attributed to its structural features:

  • Anticancer Potential: Quinazoline derivatives have been extensively studied for their anticancer properties due to their ability to inhibit various kinases involved in tumorigenesis.

  • Antimicrobial Activity: The presence of the piperazine moiety suggests potential applications in treating bacterial infections.

Research Findings

Recent studies have explored similar compounds within the quinazoline class, revealing promising results in biological evaluations:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-N,N-dimethylbenzenesulfonamidePiperazine and sulfonamide groupsAntimicrobialSulfonamide functionality
4-Oxo-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)quinolineQuinoline core with piperazineAnticancerFluoroethyl substitution
N-(2-Chloro-4,6-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo]}Chlorinated phenyl groupAntidepressantChlorine substituent enhances lipophilicity

These compounds highlight the diversity within quinazoline derivatives while showcasing unique structural elements that influence their biological activities.

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